1,5-diamino-4,8-dihydroxy-2-(4-methoxyphenyl)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-diamino-4,8-dihydroxy-2-(4-methoxyphenyl)anthracene-9,10-dione is a synthetic organic compound with the molecular formula C21H16N2O5 and a molecular weight of 376.36214 g/mol . This compound is known for its vibrant color and is used in various applications, including dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-diamino-4,8-dihydroxy-2-(4-methoxyphenyl)anthracene-9,10-dione can be synthesized through several methods:
Reduction of 1,5-dihydroxy-4,8-dinitroanthraquinone: This method involves the reduction of 1,5-dihydroxy-4,8-dinitroanthraquinone using sodium sulfide.
Nitration, Cleavage, and Reduction of 1,5-diphenoxyanthraquinone: This process includes nitration, followed by cleavage and reduction.
Desulfonation of 4,8-diamino-1,5-dihydroxyanthraquinone-2,6-disulfonic acid: This method involves the desulfonation of the disulfonic acid derivative.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,5-diamino-4,8-dihydroxy-2-(4-methoxyphenyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reagents like sodium sulfide.
Substitution: The compound can undergo substitution reactions, particularly involving the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium sulfide is a commonly used reducing agent.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1,5-diamino-4,8-dihydroxy-2-(4-methoxyphenyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Mechanism of Action
The mechanism of action of 1,5-diamino-4,8-dihydroxy-2-(4-methoxyphenyl)anthracene-9,10-dione involves its interaction with molecular targets and pathways. The compound can participate in intramolecular charge transfer between the amino and carbonyl groups in the anthraquinone ring . This interaction can influence various biological processes and pathways, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1,5-Diamino-4,8-dihydroxyanthraquinone: A similar compound with a different substituent on the phenyl ring.
1,5-Dihydroxy-4,8-dinitroanthraquinone: A precursor used in the synthesis of 1,5-diamino-4,8-dihydroxy-2-(4-methoxyphenyl)anthracene-9,10-dione.
4,8-Diamino-1,5-dihydroxyanthraquinone-2,6-disulfonic acid: Another related compound used in synthetic routes.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its vibrant color and potential biological activities make it a valuable compound for various applications.
Properties
CAS No. |
13698-89-0 |
---|---|
Molecular Formula |
C21H16N2O5 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
1,5-diamino-4,8-dihydroxy-2-(4-methoxyphenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C21H16N2O5/c1-28-10-4-2-9(3-5-10)11-8-14(25)17-18(19(11)23)21(27)16-13(24)7-6-12(22)15(16)20(17)26/h2-8,24-25H,22-23H2,1H3 |
InChI Key |
XDWMUDQKNPIWDS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=C3C(=C2N)C(=O)C4=C(C=CC(=C4C3=O)N)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C3C(=C2N)C(=O)C4=C(C=CC(=C4C3=O)N)O)O |
31288-44-5 13698-89-0 |
|
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.